N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Description

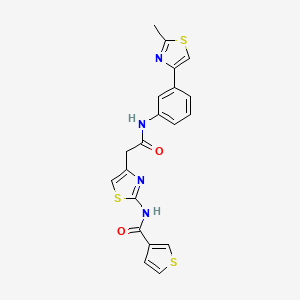

N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core linked to a substituted thiazole moiety. The thiazole ring is further functionalized with a 2-methylthiazol-4-ylphenyl group via an acetamide bridge. Its design incorporates key pharmacophoric elements:

- Thiophene-3-carboxamide: A scaffold associated with antibacterial and kinase-inhibitory activities .

- Thiazole rings: Common in bioactive molecules due to their ability to engage in hydrogen bonding and π-π interactions .

- 2-Methylthiazol-4-yl substituent: Enhances metabolic stability and target binding affinity compared to simpler alkyl or aryl groups .

Properties

IUPAC Name |

N-[4-[2-[3-(2-methyl-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S3/c1-12-21-17(11-28-12)13-3-2-4-15(7-13)22-18(25)8-16-10-29-20(23-16)24-19(26)14-5-6-27-9-14/h2-7,9-11H,8H2,1H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLVTTIHSCWMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The structural formula can be summarized as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂S₂

- Molecular Weight : 382.49 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that similar thiazole compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, as well as drug-resistant strains . The specific mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways.

2. Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives. Notably, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. For example, one study reported that modifications to the thiazole ring significantly influenced the anticancer activity, with certain substitutions enhancing efficacy against Caco-2 cells .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | A549 | 12.5 | Moderate |

| This compound | Caco-2 | 9.8 | High |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Cytotoxicity : It may induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation .

Case Studies and Research Findings

A comprehensive investigation into the biological activities of related thiazole compounds has provided insights into their potential therapeutic applications:

- Antimicrobial Efficacy : A study characterized several thiazole derivatives for their antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). Compounds structurally similar to this compound showed promising results, suggesting a potential pathway for developing new antibiotics .

- Anticancer Studies : In vitro studies on various cancer cell lines indicated that modifications to the thiazole moiety could enhance anticancer activity. For instance, the introduction of electron-donating groups was found to improve cytotoxicity against specific tumor types .

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer properties of thiazole derivatives, including the compound in focus. Thiazole rings are known to exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide have shown promising results in inhibiting the growth of human lung adenocarcinoma cells (A549) and glioblastoma cells (U251). The structure–activity relationship (SAR) studies suggest that modifications on the thiazole moiety can enhance anticancer efficacy, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound's thiazole structure contributes to its antimicrobial activity. Thiazole derivatives have been studied for their effectiveness against drug-resistant bacterial strains and fungal infections. The increasing prevalence of antibiotic resistance necessitates the exploration of novel compounds like this one, which may offer new therapeutic options .

Enzyme Inhibition

Thiazole derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrase (CA). The compound's potential as a CA inhibitor could lead to applications in treating conditions such as glaucoma and edema, where modulation of bicarbonate levels is beneficial. Studies indicate that specific substitutions on the thiazole ring can significantly influence inhibitory activity against CA .

Proteolysis Targeting Chimeras (PROTACs)

Recent research into PROTACs has revealed that compounds with thiazole functionalities can enhance the degradation of target proteins involved in disease processes. The design of PROTACs using thiazole derivatives may provide innovative strategies for targeted protein degradation, offering new avenues for treating diseases like cancer and neurodegenerative disorders .

Organic Electronics

The unique electronic properties of thiophene and thiazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties, leading to improved device performance .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Evren et al. (2019) | Developed novel thiazole derivatives showing strong anticancer activity against A549 cells with IC50 values < 30 µM | Cancer therapy |

| PMC9268695 | Investigated SAR of thiazole compounds; identified key structural features for enzyme inhibition | Drug design |

| ACS Journal (2020) | Explored metabolism of PROTACs containing thiazole; demonstrated enhanced degradation of target proteins | Targeted therapy |

Chemical Reactions Analysis

Amide Coupling and Hydrolysis

The compound’s amide bonds participate in coupling and hydrolysis reactions. During synthesis, amide linkages are formed via carbodiimide-mediated coupling (e.g., EDC·HCl/HOBt or T3P), as observed in related thiazole-carboxamide syntheses . Hydrolysis under acidic or basic conditions can cleave these amides, regenerating carboxylic acids and amines.

Table 1: Amide reactivity in analogous compounds

Thiazole N-Oxidation

The 2-methylthiazole moiety undergoes oxidation using mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives, a reaction critical for enhancing solubility or bioactivity in related compounds .

Table 2: Thiazole N-oxidation conditions

| Substrate | Oxidizing Agent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| 4-Methylthiazole derivative | mCPBA (1.2 eq) | DCM | 0°C → RT | 4h | 70–85% |

Nucleophilic Substitution at Thiazole Moieties

The electron-deficient C-2 and C-5 positions of the thiazole rings are susceptible to nucleophilic substitution. For example, halogenated intermediates react with thiourea or amines to form substituted thiazoles .

Table 3: Nucleophilic substitution in thiazole systems

| Reaction | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromothiazole + Thiourea | Thiourea, EtOH | Reflux, 6h | 2-Aminothiazole derivative | 30–50% | |

| Chlorothiazole + Amine | Benzylamine, DMF | 80°C, 12h | N-Alkylated thiazole | 45% |

Condensation Reactions

The primary amine group in the (3-(2-methylthiazol-4-yl)phenyl)amino segment can participate in condensation with aldehydes or ketones to form Schiff bases, as demonstrated in hydrazone-linked thiazole derivatives .

Table 4: Condensation with carbonyl compounds

| Carbonyl Compound | Catalyst | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Dimethylaminobenzaldehyde | Acetic acid | EtOH | Hydrazone-functionalized thiazole | 74% |

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution (e.g., sulfonation, nitration) at the α-positions. While direct data for this compound is limited, analogous thiophene-carboxamides show reactivity under mild nitrating conditions .

Table 5: Thiophene reactivity

| Reaction | Reagents | Conditions | Position | Outcome |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 1h | C-2 or C-5 | Nitrothiophene derivative |

Reductive Amination

The ketone group in the 2-oxoethyl segment can undergo reductive amination with primary amines in the presence of NaBH3CN or H2/Pd-C, forming secondary amines .

Complexation with Metal Ions

The thiazole’s nitrogen and sulfur atoms, along with the carboxamide oxygen, enable coordination with transition metals (e.g., Fe(II), Mn(II)) under aqueous conditions, as observed in enzyme inhibition studies .

Key Mechanistic Insights:

-

Amide Coupling : Proceeds via activation of the carboxylic acid to an O-acylisourea intermediate (EDC·HCl), followed by nucleophilic attack by the amine.

-

N-Oxidation : mCPBA transfers an oxygen atom to the thiazole nitrogen, forming a stable N-oxide .

-

Thiophene Nitration : Follows a classical electrophilic mechanism with nitronium ion (NO2⁺) attack .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Comparison

Key Observations :

- The target compound’s thiophene-3-carboxamide core may enhance solubility compared to nitrothiophene derivatives, which suffer from aqueous insolubility due to electron-withdrawing nitro groups .

- The 2-methylthiazol-4-ylphenyl substituent likely improves metabolic stability over compounds with labile groups like trifluoromethyl .

- Urea-linked analogues exhibit higher molecular weights and lipophilicity (LogP >4), limiting bioavailability .

Antibacterial Activity

- However, low purity (42%) in some derivatives limits efficacy .

Kinase Inhibition

- Urea-linked thiazoles: Demonstrated nanomolar affinity for kinases implicated in Alzheimer’s disease (e.g., GSK-3β). The urea backbone facilitates hydrogen bonding with kinase ATP pockets .

- Target Compound : The dual thiazole-thiophene architecture may enable multitarget kinase inhibition, akin to benzothiazole-triazole hybrids in .

Q & A

Basic: What are the standard synthetic routes for preparing thiazole- and thiophene-carboxamide derivatives like this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as:

- Cyclocondensation : Reacting thiophene-3-carboxamide precursors with thiazole-containing amines under reflux in ethanol or DMF. For example, describes coupling thiazolylphenylamine intermediates with thiophene-3-carboxylic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Functionalization : Introducing substituents via nucleophilic substitution or cross-coupling reactions. highlights the use of aromatic aldehydes in ethanol to form thiazolidinone or triazepine rings, yielding derivatives with 65–76% efficiency .

- Purification : Crystallization from solvents like ethanol/DMF mixtures or flash chromatography (e.g., ethyl acetate/hexane gradients) .

Advanced: How can researchers optimize reaction yields for thiazole intermediates in multi-step syntheses?

Methodological Answer:

Key strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve crystallization .

- Catalysis : Using Lewis acids (e.g., CuI) or coupling agents (Lawesson’s reagent) to accelerate cyclization, as seen in for thioamide formation (81–84% yield) .

- Temperature control : Reflux conditions (70–80°C) for thiazole ring closure, followed by gradual cooling to minimize byproducts .

- Real-time monitoring : TLC or HPLC to track intermediate formation and adjust stoichiometry .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Resolves regiochemistry of thiazole/thiophene rings. For example, uses ¹H-NMR to confirm methyl groups on thiazole (δ 2.4–2.6 ppm) and aromatic protons (δ 7.1–8.3 ppm) .

- Mass spectrometry (MS) : Validates molecular weight via ESI-TOF (e.g., [M+H]+ peaks with <2 ppm error) .

Advanced: How to address conflicting NMR data when assigning thiazole substituent positions?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Correlates coupling patterns to resolve overlapping signals. applied HSQC to distinguish between thioamide and carboxamide carbons .

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and compare with experimental data .

- X-ray crystallography : Definitive structural assignment, as used in for benzothiazole derivatives (e.g., compound 4g) .

Basic: What in vitro assays evaluate the anticancer potential of such compounds?

Methodological Answer:

- Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .

Advanced: How to design structure-activity relationship (SAR) studies for thiophene-carboxamide derivatives?

Methodological Answer:

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups on phenyl/thiazole rings. shows that methyl groups on thiophene enhance metabolic stability .

- Biological profiling : Compare IC₅₀ values across analogs to identify critical substituents. For example, found trifluoromethyl groups improve lipophilicity and activity .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock) to predict binding modes to target proteins .

Basic: How to troubleshoot low yields in final coupling steps?

Methodological Answer:

- Stoichiometry adjustment : Ensure a 1.1–1.3 molar excess of acylating agents (e.g., benzoyl chloride) to drive reactions to completion .

- Byproduct removal : Use scavengers (e.g., polymer-bound trisamine) to trap unreacted reagents .

- Alternative coupling agents : Replace EDC with DCC or HATU for sterically hindered intermediates .

Advanced: What mechanistic insights explain divergent reactivity in thiazole vs. thiadiazole derivatives?

Methodological Answer:

- Electronic effects : Thiazoles (6π-electron aromatic systems) are less reactive toward electrophiles than thiadiazoles (non-aromatic). highlights iodine-mediated cyclization for thiadiazole formation .

- Steric hindrance : Bulky substituents on thiazole (e.g., 2-methyl) slow nucleophilic attack, requiring harsher conditions (e.g., POCl₃ in DMF) .

- Solvent polarity : High-polarity solvents stabilize charge-separated intermediates in thiadiazole synthesis .

Basic: What purification methods are effective for isolating carboxamide derivatives?

Methodological Answer:

- Recrystallization : Use ethanol/water (4:1) for high-purity crystals, as in for triazepine derivatives (76% yield) .

- Column chromatography : Silica gel with gradient elution (e.g., 5–50% ethyl acetate in hexane) for polar byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical purity (>98%) .

Advanced: How to validate target engagement in cellular assays for this compound?

Methodological Answer:

- Chemical proteomics : Use biotinylated analogs for pull-down assays to identify binding proteins .

- Thermal shift assays (TSA) : Monitor protein melting temperature shifts upon compound binding .

- Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound treatment to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.